

YW1128: Scientific Overview & Mechanism of Action

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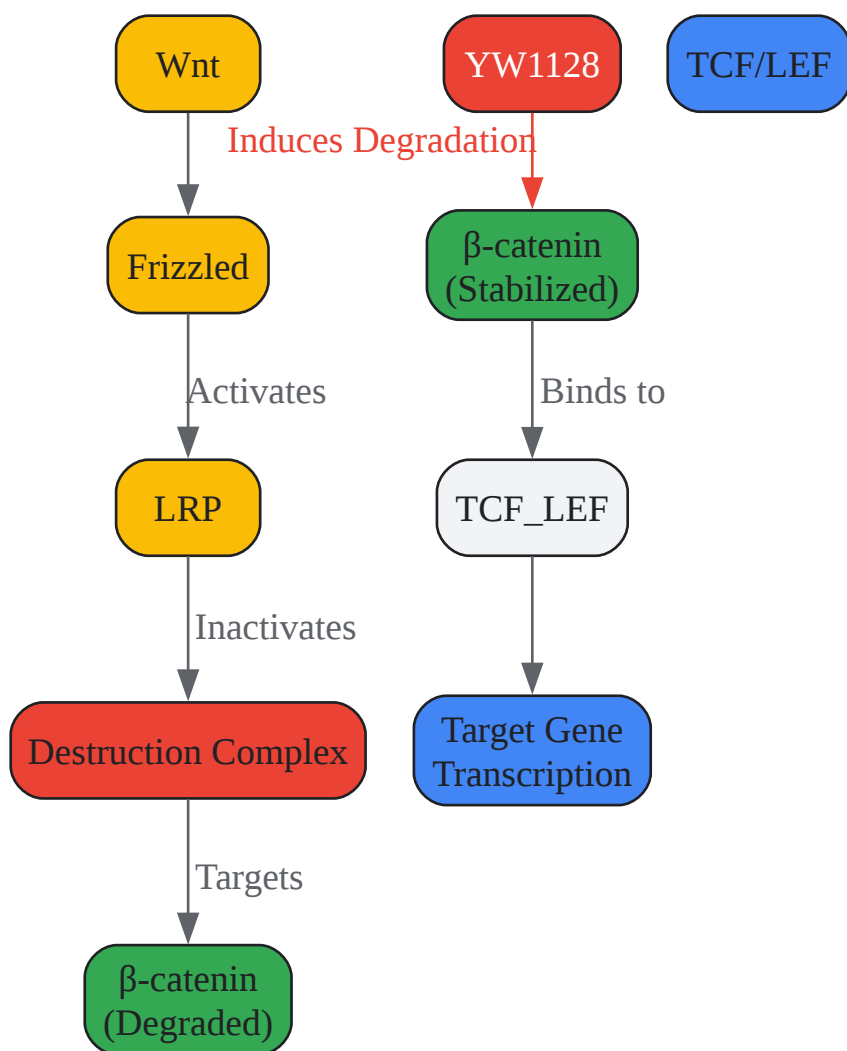
Compound Focus: YW1128

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YW1128 is a potent, small-molecule inhibitor of the Wnt/ β -catenin signaling pathway. Its primary mechanism of action involves inducing the proteasomal degradation of β -catenin, a key transcriptional co-activator in the Wnt pathway, leading to the subsequent inhibition of downstream signaling [1] [2]. This activity has shown promise in preclinical research for treating metabolic diseases.

The diagram below illustrates the proposed mechanism of **YW1128** and its cellular effects:



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Preclinical studies indicate that by inhibiting this pathway, **YW1128** significantly decreases hepatic lipid accumulation, improves glucose tolerance in high-fat-diet-fed mice, and downregulates genes involved in glucose and fatty acid anabolism, all without noticeable toxicity in these models [1] [2].

Quantitative Biological Activity & Selectivity Profile

The potency of **YW1128** has been characterized in various cellular models. The data below, primarily derived from luciferase reporter gene assays in HEK293 cells, is summarized for easy comparison [1].

Table 1: Reported IC₅₀ Values of YW1128 in Cellular Assays

Assay Description	Cell Line	Reported IC ₅₀	Citation
Inhibition of Wnt/ β -catenin signaling (basal)	HEK293	20 nM	[1]
Inhibition of Wnt/ β -catenin signaling (with GSK3B siRNA)	HEK293	34 nM	[1]
Inhibition of Wnt3a-activated signaling	HEK293	4.1 nM	[1] [2]
Inhibition of LiCl-activated signaling	HEK293	6 nM	[1]
Anti-proliferation activity	K562	> 50 μ M	[1]

The data shows **YW1128** is highly potent in inhibiting Wnt/ β -catenin signaling under multiple conditions. The high IC₅₀ in K562 leukemia cells (> 50 μ M) suggests a selective mechanism rather than general cytotoxicity [1].

Experimental Protocols & Handling Guidelines

In Vitro Reconstitution and Cell-Based Assays

Protocol: Luciferase Reporter Gene Assay for Wnt/ β -catenin Inhibition [1]

- **Cell Culture:** Seed HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter.
- **Pre-incubation:** Pre-treat cells with **YW1128** for a suitable period.
- **Pathway Activation:** Stimulate the pathway by adding Wnt3a conditioned medium or LiCl.
- **Incubation:** Continue incubation for 24 hours.
- **Lysis and Measurement:** Lyse cells and measure luciferase activity using a standard assay kit.
- **Data Analysis:** Calculate IC₅₀ values by normalizing luminescence readings against control groups.

Solubility and Stock Solution Preparation [1] [2]

- **Solubility:** **YW1128** is soluble in DMSO at **100 mg/mL (291.22 mM)**. Note that hygroscopic DMSO can impact solubility, so use newly opened solvent.
- **Stock Solution:**
 - **Concentration:** Prepare a 10-100 mM stock solution in DMSO.
 - **Storage:** Aliquot and store at **-80°C for 6 months** or **-20°C for 1 month**. Avoid repeated freeze-thaw cycles.

In Vivo Administration

The following in vivo formulation examples have been referenced for administration to mice. Always optimize for your specific model [1] [2].

Table 2: Example In Vivo Formulations for YW1128

Route	Formulation Example	Preparation Notes
Oral (PO)	Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2]	Suspend the compound in a freshly prepared 0.5% CMC Na solution.
Intraperitoneal (IP)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]	Sequentially add DMSO stock to PEG300, Tween 80, and saline.
Intravenous (IV)	10% DMSO + 5% Tween 80 + 85% Saline [2]	Mix DMSO stock with Tween 80, then dilute with saline.
Subcutaneous (SC)	10% DMSO + 90% Corn Oil [1]	Mix DMSO stock solution directly with corn oil.

Troubleshooting Common Experimental Issues

- **Problem: Low solubility in aqueous buffers.**
 - **Solution:** Ensure the compound is first dissolved in a high-quality DMSO to create a concentrated stock. When adding to biological buffers, ensure the final DMSO concentration is well-tolerated by your experimental system (typically <0.1-1%). For in vivo studies, follow the recommended formulation guides strictly [1] [2].
- **Problem: High background in control groups.**
 - **Solution:** Optimize the timing of **YW1128** pre-incubation. Literature suggests pre-incubating with the inhibitor before pathway activation can be effective [1]. Ensure your control groups (e.g., with Wnt3a or LiCl stimulation) are working correctly to validate the assay system.
- **Problem: Inconsistent in vivo results.**

- **Solution:** Use freshly prepared formulations for each administration to ensure stability and consistency. The storage period for in vivo working solutions should not exceed the recommended timeframes [1].

Frequently Asked Questions (FAQs)

Q1: What is the current R&D status of YW1128? A1: YW1128 is currently in the **preclinical research stage**. It has not yet entered clinical trials in humans. Its development is focused on indications like **nonalcoholic steatohepatitis (NASH), lipid metabolism disorders, and type 2 diabetes** [3].

Q2: Is YW1128 available for clinical use or can it be sold to patients? A2: No. YW1128 is strictly labeled "**For research use only**" and is not for human use, diagnostic use, or for sale to patients [1] [2].

Q3: What is the molecular weight and CAS number for YW1128? A3: The molecular weight is **343.38 g/mol** and the CAS registry number is **2131223-64-6** [1] [2].

Q4: Where can I find the original patent and scientific literature for this compound? A4: The original patent is **US20200299261A1**, titled "Wnt signaling pathway inhibitors for treatments of disease" [4]. Key biological data was published in references such as **PMID: 30605343**, which is cited in the supplier documentation [1].

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References

1. YW1128 | Wnt/ β -Catenin Inhibitor [medchemexpress.com]
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